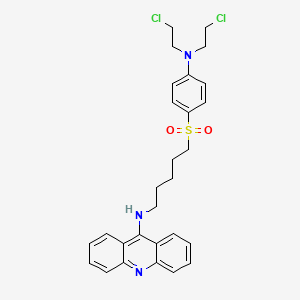
4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a hydroxymethyl group and a 3-methylbut-3-en-1-yn-1-yl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative with a suitable alkyne precursor. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethyl sulfoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The alkyne group can be reduced to form an alkene or alkane derivative.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the alkyne group.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(Carboxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol.
Reduction: Formation of 4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yl)phenol derivatives with reduced alkyne groups.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the alkyne group play crucial roles in its reactivity and interactions with other molecules. The phenol ring can participate in hydrogen bonding and π-π interactions, which contribute to its overall biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Hydroxymethyl)phenol
- 2-(3-Methylbut-3-en-1-yn-1-yl)phenol
- 4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)benzoic acid
Uniqueness
4-(Hydroxymethyl)-2-(3-methylbut-3-en-1-yn-1-yl)phenol is unique due to the presence of both a hydroxymethyl group and a 3-methylbut-3-en-1-yn-1-yl group on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
121007-16-7 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-2-(3-methylbut-3-en-1-ynyl)phenol |
InChI |
InChI=1S/C12H12O2/c1-9(2)3-5-11-7-10(8-13)4-6-12(11)14/h4,6-7,13-14H,1,8H2,2H3 |
Clave InChI |
NEJCAIANHLARHR-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C#CC1=C(C=CC(=C1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


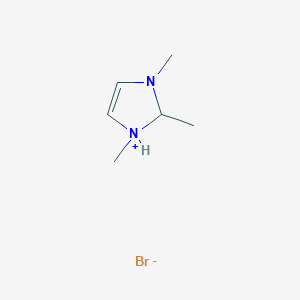
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)

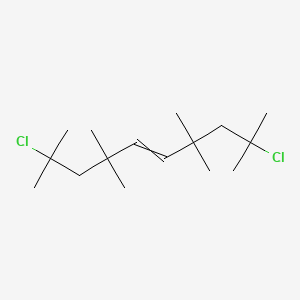
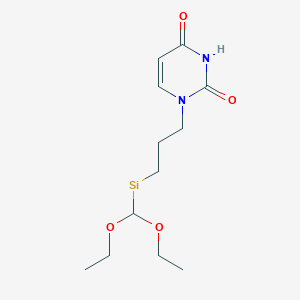

![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
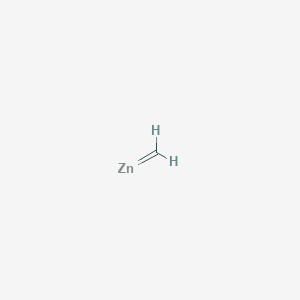
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)
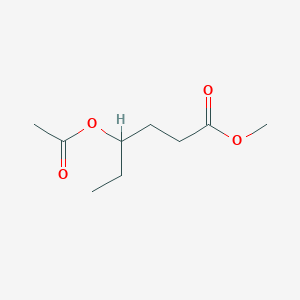

![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)](/img/structure/B14302884.png)
